2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid
Overview
Description
2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a methyl group at the 4’ position and an acetic acid moiety attached to the 4 position of the biphenyl ring. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The compound 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid, also known as [4-(4-Methylphenyl)phenyl]acetic acid, is a potential non-steroidal anti-inflammatory agent . It has been found to interact with γ-aminobutyric acid (GABA) receptors, inducing a functional blockade . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound’s interaction with its targets involves the formation of a solid inclusion complex with β-cyclodextrin . This interaction leads to changes in the function of the GABA receptors, resulting in their blockade
Pharmacokinetics
The compound’s pka value, which can influence its absorption and distribution, can be determined
Result of Action
The primary result of the compound’s action is the blockade of GABA receptors . This can potentially lead to changes in neuronal signaling and neurotransmitter release.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the methyl group at the 4’ position.
Carboxylation: The methylated biphenyl is then subjected to carboxylation using carbon dioxide in the presence of a base such as sodium hydroxide to form the corresponding carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form the corresponding carboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-(4’-Carboxy-[1,1’-biphenyl]-4-yl)acetic acid.
Reduction: 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanol.
Substitution: Various halogenated derivatives of the biphenyl ring.
Scientific Research Applications
2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(4’-Methyl-[1,1’-biphenyl]-4-yl)propanoic acid: Similar structure but with a propanoic acid moiety.
2-(4’-Methyl-[1,1’-biphenyl]-4-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness: 2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid is unique due to its specific substitution pattern on the biphenyl ring and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[4-(4-methylphenyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-2-6-13(7-3-11)14-8-4-12(5-9-14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMRVYYSLZMDLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362611 | |
Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6908-52-7 | |
Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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